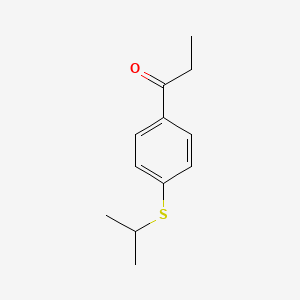

4'-(Isopropylthio)propiophenone

Beschreibung

Contextualization within the Propiophenone (B1677668) Class of Compounds

Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone that forms the structural backbone of 4'-(isopropylthio)propiophenone. wikipedia.orgnih.gov The propiophenone class of compounds is characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an ethyl group. wikipedia.org These compounds are notable for their applications as intermediates in the synthesis of various organic molecules, including pharmaceuticals and fragrances. wikipedia.org The presence of the carbonyl group and the aromatic ring allows for a variety of chemical transformations, making propiophenones versatile building blocks in organic synthesis.

Historical Overview of Alkylthioaryl Ketones in Chemical Synthesis

The synthesis of aryl ketones bearing a thioether group has been a subject of interest for its utility in preparing a range of valuable compounds, including pharmaceuticals and herbicides. researchgate.net Historically, the preparation of these compounds has involved multi-step processes. One such method involves the reaction of an aromatic nucleus substituted with a halide and a nitro group with a nitroalkane, followed by an oxidative Nef reaction to form an ortho-nitroaryl ketone. The subsequent replacement of the nitro group with a thioether is achieved through reaction with a thiolate anion. researchgate.net More contemporary methods focus on developing milder and more direct protocols, such as the photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols, highlighting the ongoing evolution in the synthesis of this class of compounds. nih.gov

Rationale for Contemporary Academic Investigation of this compound

Modern research interest in this compound and related alkylthioaryl ketones is significantly driven by their potential application as photoinitiators in polymerization reactions. sigmaaldrich.comnih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals, cations, or anions) that initiate polymerization. nih.gov The efficiency of a photoinitiator is dependent on its absorption characteristics aligning with the emission spectrum of the light source. sigmaaldrich.com Thioether-substituted ketones, such as this compound, are investigated for their ability to act as efficient photoinitiators, potentially offering advantages in curing processes for coatings, inks, and other polymeric materials. nih.gov The introduction of the sulfur-containing group can influence the photochemical properties of the molecule, a key area of academic exploration.

Structural Isomers and Related Derivatives of this compound

Structural isomers of this compound would possess the same molecular formula, C12H16OS, but differ in the arrangement of their atoms. Positional isomers, for instance, would involve the isopropylthio group being attached to the ortho- or meta-positions of the phenyl ring, instead of the para-position. This would result in 2'-(isopropylthio)propiophenone and 3'-(isopropylthio)propiophenone, respectively. Each of these isomers would be expected to have distinct physical and chemical properties due to the different spatial relationship between the isopropylthio group and the propiophenone core.

Related derivatives can be synthesized by modifying the core structure. For example, reduction of the ketone group would yield the corresponding secondary alcohol. smolecule.com Condensation reactions with amines or other nucleophiles can lead to the formation of imines and other derivatives. smolecule.com Furthermore, variations in the alkyl group of the thioether (e.g., methylthio or ethylthio) or substitutions on the propiophenone backbone would also result in a wide range of related derivatives with potentially unique properties and applications.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69708-38-9 |

|---|---|

Molekularformel |

C12H16OS |

Molekulargewicht |

208.32 g/mol |

IUPAC-Name |

1-(4-propan-2-ylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16OS/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3 |

InChI-Schlüssel |

VCQWZCYOFXBZGB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC=C(C=C1)SC(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Isopropylthio Propiophenone

Conventional Synthetic Pathways

Conventional methods for synthesizing 4'-(isopropylthio)propiophenone primarily rely on well-established reactions like Friedel-Crafts acylation and the modification of existing propiophenone (B1677668) structures.

Friedel-Crafts Acylation Approaches to Propiophenone Scaffolds

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. libretexts.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlibretexts.org

To synthesize this compound, this reaction would involve the acylation of (isopropylthio)benzene (B1585059) (phenyl isopropyl sulfide) with propionyl chloride or propionic anhydride. The Lewis acid catalyst activates the propionylating agent, generating a highly electrophilic acylium ion (CH₃CH₂CO⁺). chemguide.co.uk This ion is then attacked by the electron-rich aromatic ring of (isopropylthio)benzene.

The isopropylthio (-S-CH(CH₃)₂) group is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho (adjacent) and para (opposite) to it on the benzene (B151609) ring. Due to steric hindrance from the bulky isopropylthio group, the major product is typically the para-substituted isomer, this compound. libretexts.org A similar reaction is the synthesis of p-isopropyl-propiophenone, where cumene (B47948) is reacted with propionic acid chloride in the presence of aluminum chloride. prepchem.com

Reaction Scheme: (Isopropylthio)benzene + Propionyl Chloride --(AlCl₃)--> this compound

A key advantage of Friedel-Crafts acylation is that the acyl group product is deactivating, which prevents further acylation reactions on the same ring. libretexts.org

Derivatization from Precursor Molecules (e.g., propiophenone)

An alternative conventional approach involves the chemical modification, or derivatization, of a pre-existing propiophenone molecule. jfda-online.comgcms.cz This strategy is useful when the desired substituted propiophenone is difficult to access directly.

One plausible route starts with a propiophenone derivative that has a suitable leaving group at the 4'-position, such as a halogen (e.g., 4'-bromopropiophenone (B130284) or 4'-chloropropiophenone). This precursor can then undergo a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction with an isopropylthiolate source, such as sodium isopropylthiolate (NaS-CH(CH₃)₂) or isopropyl thiol (HS-CH(CH₃)₂) in the presence of a base.

For instance, 4'-mercaptopropiophenone could be synthesized and then alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form the desired thioether linkage. This approach allows for the late-stage introduction of the isopropylthio group.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing molecules like this compound. These include transition metal-catalyzed reactions and streamlined one-pot protocols.

Transition Metal-Catalyzed Coupling Reactions for Aryl Thioether Formation

The formation of the aryl-sulfur (C-S) bond is a critical step in synthesizing this compound, and transition metal catalysis provides powerful tools for this transformation. acsgcipr.org These methods are often milder and more functional-group-tolerant than traditional approaches.

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed cross-coupling reaction is a reliable method for forming aryl thioethers. nih.gov The reaction couples an aryl halide or triflate (e.g., 4'-bromopropiophenone) with a thiol (isopropyl thiol). The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with modern monophosphine ligands showing high effectiveness even at room temperature. acsgcipr.orgnih.gov

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form aryl thioethers from aryl halides and thiols. wikipedia.orgmdpi.com Traditional Ullmann conditions required harsh conditions, such as high temperatures. wikipedia.org However, modern modifications using specific ligands allow the reaction to proceed under much milder conditions, making it more applicable to sensitive substrates. nih.govscribd.com

Other Metal Catalysts: Research has expanded to include other, more earth-abundant metals like nickel, cobalt, and iron for C-S cross-coupling reactions, offering potentially more sustainable and economical alternatives to palladium. acsgcipr.orgnih.gov Nickel catalysts, for example, have been successfully used for aryl thioether metathesis. nih.gov

| Method | Typical Metal Catalyst | Key Advantages | Common Substrates |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Palladium (Pd) | High efficiency, mild conditions, broad substrate scope. nih.gov | Aryl halides/triflates + Thiols. nih.gov |

| Ullmann Condensation | Copper (Cu) | Lower cost of catalyst, effective for electron-deficient halides. wikipedia.orgmdpi.com | Aryl halides + Thiols. wikipedia.org |

| Nickel-Catalyzed Coupling | Nickel (Ni) | More economical catalyst, can enable unique reactivity like metathesis. nih.govresearchgate.net | Aryl halides + Thiols/Thiourea. nih.govresearchgate.net |

"One-Pot" Synthetic Protocols for Propiophenone Compounds

"One-pot" synthesis involves performing multiple reaction steps in a single reactor without isolating intermediate compounds. This approach enhances efficiency, reduces waste, and saves time. organic-chemistry.org For a molecule like this compound, a one-pot procedure could potentially combine the formation of the propiophenone skeleton with the introduction of the thioether group.

For example, a multi-component reaction could be designed where a suitable benzene derivative, a propionylating agent, and a sulfur source are combined under catalytic conditions to yield the final product directly. nih.gov While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot synthesis are widely applied to create complex molecules, including various ketone derivatives. organic-chemistry.org

Asymmetric Synthesis Considerations

The target molecule, this compound, is achiral as it does not possess a stereocenter. The core structure is a ketone where the carbonyl carbon is bonded to an ethyl group and a 4-(isopropylthio)phenyl group.

However, the prochiral nature of the ketone group is an important consideration for subsequent reactions. If the carbonyl group (C=O) of this compound were to be reduced to a hydroxyl group (-OH), the carbon atom would become a chiral center, leading to the formation of a racemic mixture of two enantiomers (R and S).

Therefore, if a specific stereoisomer of the corresponding alcohol, 1-(4'-(isopropylthio)phenyl)propan-1-ol, were the ultimate target, an asymmetric reduction of the ketone would be necessary. This could be achieved using chiral reducing agents or catalysts, which would selectively produce one enantiomer over the other. The synthesis of the propiophenone itself, however, does not require asymmetric methods.

Optimization of Reaction Conditions and Parameters

Catalyst and Reagent System Selection

The selection of the catalyst is critical in Friedel-Crafts acylation. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used. masterorganicchemistry.com These catalysts are effective in activating the acylating agent, propionyl chloride or propionic anhydride, to generate the reactive acylium ion. For the synthesis of alkyl-substituted aromatic ketones, a mixture of a Friedel-Crafts catalyst and a trialkylaluminum or alkylaluminum halide can also be employed. google.com

However, these traditional catalysts can present challenges related to corrosion, handling of hazardous materials, and the generation of significant waste streams. Consequently, research has focused on developing more environmentally benign and reusable solid acid catalysts. These include zeolites, ion-exchange resins, and metal oxides. chemijournal.comresearchgate.net For instance, in the acylation of the related compound thioanisole, the cation exchange resin Amberlyst-15 has been shown to be an effective catalyst. Another approach involves the use of phosphomolybdic acid encapsulated in a metal-organic framework (MOF), which has been successfully used for the acylation of para-fluorophenol. nih.gov

The choice of acylating agent also influences the reaction. Propionyl chloride is often preferred due to its higher reactivity compared to propionic anhydride.

Table 1: Comparison of Catalyst Systems in Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Stoichiometric amounts needed, corrosive, waste generation |

| Solid Acid Catalysts | Zeolites, Ion-exchange resins | Reusable, reduced waste, environmentally friendlier | Can have lower activity than traditional catalysts |

| Encapsulated Catalysts | PMA@MIL-53(Fe) | High selectivity, mild reaction conditions | Catalyst synthesis can be complex |

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity of the product. The choice of solvent can affect the solubility of the reactants and the catalyst complex, as well as the stability of the intermediates. stackexchange.com

Commonly used solvents in Friedel-Crafts reactions include non-polar solvents like carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂), and polar solvents such as nitrobenzene (B124822) and dichloroethane. stackexchange.com The polarity of the solvent can dictate the product distribution. For example, in the acetylation of naphthalene, non-polar solvents favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents lead to the thermodynamic product (2-acetylnaphthalene). stackexchange.com This is attributed to the solubility of the intermediate acylnaphthalene-AlCl₃ complex, which is less soluble in non-polar solvents, thus hindering equilibration to the more stable isomer. stackexchange.com

For substrates like thioethers, the choice of solvent is particularly important to manage the reactivity and prevent side reactions. In some cases, solvent-free conditions using solid acid catalysts have been explored to develop more environmentally friendly processes. chemijournal.com

Table 2: Influence of Solvent on Friedel-Crafts Acylation

| Solvent | Polarity | Typical Observations |

| Carbon Disulfide (CS₂) | Non-polar | Often favors the kinetic product, can have low solubility for catalyst complexes. |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | Good solvent for many Friedel-Crafts reactions, relatively inert. |

| Nitrobenzene | Polar aprotic | Can increase reaction rates and favor the thermodynamic product, but can be difficult to remove. |

| Dichloroethane | Polar aprotic | A common and effective solvent for these reactions. |

Temperature, Pressure, and Time Parameter Optimization

The temperature of the reaction is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as dealkylation or isomerization of the product, and reduced selectivity. For the Friedel-Crafts acylation of sensitive substrates, the reaction is often carried out at low to moderate temperatures. For instance, a method for synthesizing propiophenone specifies a reaction temperature of 25-35°C. google.com

The reaction time is also an important factor to optimize. The reaction should be allowed to proceed until the starting material is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Extending the reaction time unnecessarily can increase the likelihood of side product formation. A study on the acylation of thiophene (B33073) using a zeolite catalyst investigated reaction times of up to 5 hours at 80°C. researchgate.net

Pressure is generally not a critical parameter for liquid-phase Friedel-Crafts acylation reactions and they are typically carried out at atmospheric pressure.

Isolation and Purification Techniques in Synthesis

Following the completion of the reaction, a series of isolation and purification steps are necessary to obtain pure this compound. The initial workup typically involves quenching the reaction by carefully adding the reaction mixture to a cold aqueous solution, such as a saturated solution of ammonium (B1175870) chloride, to decompose the catalyst and separate the organic and aqueous layers. stackexchange.com

The crude product is then extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. The combined organic extracts are washed, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

The resulting crude oil or solid is then subjected to further purification. Common techniques include:

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification.

Recrystallization: For solid products, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically.

Column Chromatography: This is a highly versatile purification method for both solid and liquid products. youtube.com A column is packed with a stationary phase, typically silica (B1680970) gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. youtube.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. For challenging purifications of polar or ionizable compounds, techniques like reversed-phase chromatography with buffered mobile phases may be employed. biotage.com

The final purity of the this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis (for solids).

Chemical Reactivity and Transformation Studies of 4 Isopropylthio Propiophenone

Reactions at the Carbonyl Moiety

The carbonyl group (C=O) in the propiophenone (B1677668) structure is a key center of reactivity. The carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. masterorganicchemistry.com The adjacent alpha-carbons also exhibit unique reactivity.

Nucleophilic Addition Reactions of the Ketone Group

One of the most fundamental reactions of ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com

The general mechanism involves two main steps:

Nucleophilic attack on the carbonyl carbon. libretexts.org

Protonation of the resulting alkoxide ion. youtube.com

Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org For 4'-(Isopropylthio)propiophenone, the presence of both a phenyl group and an ethyl group creates a moderately hindered environment around the carbonyl. A variety of nucleophiles can participate in this reaction, leading to diverse products.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile (Source) | Intermediate Product | Final Product (after protonation) | Product Type |

|---|---|---|---|

| Hydride ion (H⁻) from NaBH₄ or LiAlH₄ | Alkoxide | Tertiary Alcohol | Reduction Product |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol | Carbon-Carbon Bond Formation |

| Cyanide ion (CN⁻) from HCN | Cyanohydrin Alkoxide | Cyanohydrin | Cyanohydrin Formation |

| Acetylide ion (RC≡C⁻) | Alkynyl Alkoxide | Propargyl Alcohol | Alkyne Addition |

Condensation Reactions with Amines and Alcohols (e.g., imine and ether formation)

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org The ketone group of this compound can react with amines and alcohols in this manner.

Imine Formation: Primary amines react with ketones to form imines (also known as Schiff bases). The reaction proceeds via nucleophilic addition of the amine to the carbonyl, followed by dehydration.

Ketal Formation: In the presence of an acid catalyst, alcohols add to the ketone to form a hemiketal, which can then react with a second molecule of alcohol to form a ketal. This reaction is reversible.

Table 2: Condensation Reactions of the Ketone Moiety

| Reactant | Catalyst | Product Type | General Reaction Scheme |

|---|---|---|---|

| Primary Amine (R-NH₂) | Mild Acid | Imine | C=O + R-NH₂ ⇌ C=N-R + H₂O |

| Alcohol (R-OH) | Strong Acid (e.g., H₂SO₄) | Ketal | C=O + 2 R-OH ⇌ C(OR)₂ + H₂O |

Alpha-Carbon Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group are known as alpha-carbons. The protons attached to these carbons (alpha-protons) are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate. libretexts.org this compound possesses two alpha-protons on the methylene (B1212753) (-CH₂-) group of the ethyl chain.

Enolates are versatile nucleophiles that can react with various electrophiles, primarily at the alpha-carbon. masterorganicchemistry.comlibretexts.org This reactivity is central to forming new carbon-carbon bonds. libretexts.org

Key reactions involving enolates include:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to add an alkyl group to the alpha-carbon. youtube.com

Aldol Addition: The enolate can add to the carbonyl group of another aldehyde or ketone molecule, forming a β-hydroxy ketone. libretexts.org

The formation of the enolate is an equilibrium process when using bases like sodium hydroxide, meaning both the ketone and the enolate are present. libretexts.org For complete conversion to the enolate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used. youtube.com

Table 3: Enolate Formation and Subsequent Alpha-Functionalization

| Step | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|

| 1. Enolate Formation | Base (e.g., NaOH, LDA) | Enolate Anion | Deprotonation at the alpha-carbon creates a nucleophilic enolate. libretexts.org |

| 2. α-Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone | The enolate attacks the alkyl halide, forming a new C-C bond. youtube.com |

| 2. Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone | The enolate attacks another carbonyl group. libretexts.org |

Reactions at the Isopropylthio Moiety

The sulfur atom in the isopropylthio group is nucleophilic and can be readily oxidized or alkylated.

Oxidation Reactions of the Thioether Linkage

Thioethers can be oxidized to form sulfoxides and subsequently to sulfones. researchgate.net This transformation is a common reaction in organic synthesis and can be achieved with a variety of oxidizing agents. nih.gov The level of oxidation can often be controlled by the choice of oxidant and the reaction conditions.

Oxidation to Sulfoxide (B87167): Using one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), typically yields the corresponding sulfoxide. researchgate.net

Oxidation to Sulfone: The use of excess or stronger oxidizing agents will further oxidize the sulfoxide to a sulfone.

Table 4: Oxidation Products of the Isopropylthio Moiety

| Oxidation Level | Product Name | Chemical Structure of Sulfur Moiety |

|---|---|---|

| Single Oxidation | 4'-(Isopropylsulfinyl)propiophenone | -S(O)CH(CH₃)₂ |

| Double Oxidation | 4'-(Isopropylsulfonyl)propiophenone | -S(O)₂CH(CH₃)₂ |

Catalytic systems, such as those involving Zr-substituted polyoxometalates with tert-butyl hydroperoxide (TBHP), have also been shown to be effective for thioether oxidation. rsc.org

Alkylation and Sulfonium (B1226848) Salt Formation

The lone pairs of electrons on the sulfur atom of the thioether make it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium salts. nih.gov This reaction involves the alkylation of the sulfur atom.

The resulting trialkylsulfonium salts are useful reagents in their own right, for example, as precursors for the formation of sulfur ylides. nih.gov The synthesis is typically a direct reaction between the thioether and an alkylating agent like an alkyl iodide or triflate. nih.gov

Table 5: Formation of a Sulfonium Salt

| Reactant | Reagent | Product Type | General Reaction Scheme |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt | R-S-R' + R''-X → [R-S⁺(R'')(R')][X⁻] |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that exert opposing electronic effects, influencing its reactivity towards electrophilic substitution and directed metallation. The isopropylthio group is an ortho, para-directing activator due to the lone pairs on the sulfur atom, which can be donated to the ring through resonance. Conversely, the propiophenone group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group.

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the net effect of the activating and deactivating groups. For this compound, the powerful activating and ortho, para-directing nature of the thioether group is expected to dominate over the deactivating and meta-directing effect of the propiophenone group. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the isopropylthio group (positions 3' and 5').

However, the propiophenone group's deactivating influence will likely render the ring less reactive than benzene (B151609) itself. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, in a nitration reaction, the incoming nitro group would be expected to substitute at the 3' or 5' position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 4'-(Isopropylthio)-3'-nitropropiophenone |

| Bromination | Br⁺ | 3'-Bromo-4'-(isopropylthio)propiophenone |

| Friedel-Crafts Acylation | RCO⁺ | 3'-Acyl-4'-(isopropylthio)propiophenone |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the present functional groups.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgorganic-chemistry.orgharvard.edubaranlab.org The heteroatom of the DMG coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org

The thioether group is known to be a moderately effective DMG. organic-chemistry.org In the case of this compound, the isopropylthio group can direct the lithiation to the 3' and 5' positions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. The electron-withdrawing propiophenone group at the para position may influence the acidity of the ortho protons and the stability of the lithiated intermediate.

Table 3: Potential Electrophiles for Trapping in Directed Ortho-Metalation of this compound

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium (B1214612) |

| (CH₃)₃SiCl | Trimethylsilyl |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

This table illustrates the versatility of the directed ortho-metalation strategy by showcasing a variety of electrophiles that can be used to functionalize the aromatic ring.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves identifying reaction intermediates and studying the kinetic and thermodynamic parameters of the transformations.

The desulfurization with Raney nickel is believed to proceed through a radical mechanism on the surface of the catalyst, although a detailed pathway is complex and not fully elucidated. chem-station.com For electrophilic aromatic substitution, the reaction proceeds through a well-established arenium ion (or sigma complex) intermediate. The stability of this intermediate, which is influenced by the substituents on the ring, determines the regioselectivity of the reaction. For this compound, the positive charge of the arenium ion would be stabilized by the electron-donating thioether group when the attack is at the ortho position.

In directed ortho-metalation, the key intermediate is the ortho-lithiated species, stabilized by coordination with the sulfur atom. wikipedia.org The identification and characterization of these intermediates can often be achieved through spectroscopic methods at low temperatures or by trapping experiments.

Table 4: Proposed Intermediates in Key Transformations of this compound

| Transformation | Proposed Intermediate |

| Electrophilic Nitration | Arenium ion (stabilized by the thioether group) |

| Directed Ortho-Metalation | 3'-Lithio-4'-(isopropylthio)propiophenone |

| Raney Nickel Desulfurization | Surface-adsorbed radical species |

This table outlines the plausible key intermediates for the discussed reactions based on established mechanistic principles.

In directed ortho-metalation, the kinetics are influenced by the coordinating ability of the directing group and the basicity of the organolithium reagent. The thermodynamics of the reaction are governed by the stability of the final products. For desulfurization, the reaction is generally thermodynamically favorable due to the formation of a stable nickel sulfide (B99878) and a C-H bond which is typically stronger than the C-S bond being cleaved. A study on the oxidation of aryl thioethers by hydrogen peroxide showed that the reaction has a half-life of hundreds of hours under near-physiological conditions, indicating slow kinetics. nih.gov

Table 5: Expected Kinetic and Thermodynamic Considerations for Reactions of this compound

| Reaction | Expected Kinetic Factors | Expected Thermodynamic Factors |

| Electrophilic Aromatic Substitution | Activation energy lowered by the thioether for ortho-substitution. | Formation of a stable substituted aromatic ring. |

| Directed Ortho-Metalation | Coordination of the organolithium reagent to the sulfur atom. | Stability of the functionalized product. |

| Desulfurization | Activity of the Raney Nickel catalyst. | Favorable enthalpy change due to C-H bond formation. |

This table provides a qualitative overview of the expected kinetic and thermodynamic parameters based on analogous chemical systems.

Synthesis of Novel Derivatives and Analogs of this compound

The molecular architecture of this compound, featuring a reactive ketone group, an electron-rich phenyl ring, and a modifiable isopropylthio moiety, presents multiple avenues for synthetic derivatization. Research efforts have been directed towards altering these functional groups to generate a library of new molecules with diverse structural motifs. These studies are essential for understanding the structure-activity relationships of this class of compounds.

Key to the synthesis of novel derivatives is the strategic application of a variety of organic reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular frameworks. The reactivity of the ketone, the aromatic ring, and the thioether linkage have all been exploited to create a range of analogs.

Scientific investigations into the derivatization of this compound have led to the successful synthesis of several new chemical entities. These synthetic efforts have primarily focused on reactions such as nucleophilic additions to the carbonyl group, electrophilic substitutions on the aromatic ring, and modifications of the thioether side chain.

For instance, the ketone functionality is a prime site for transformations. Reduction of the carbonyl group can yield the corresponding secondary alcohol, which can be further functionalized through esterification or etherification reactions. Condensation reactions with various nitrogen-based nucleophiles, such as hydroxylamine (B1172632) or hydrazines, can lead to the formation of oximes and hydrazones, respectively. These derivatives introduce new structural and electronic properties to the parent molecule.

The phenyl ring of this compound is also amenable to modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at various positions on the ring, further diversifying the available analogs. The directing effects of the existing acyl and isopropylthio groups play a significant role in the regioselectivity of these reactions.

Furthermore, the isopropylthio group itself can be a target for chemical modification. Oxidation of the sulfide to a sulfoxide or sulfone can dramatically alter the polarity and hydrogen bonding capabilities of the molecule. Alternatively, cleavage and subsequent re-alkylation of the thioether bond could provide access to a variety of analogs with different alkyl or arylthio substituents.

The table below summarizes some of the key synthetic transformations that have been explored for the derivatization of this compound, along with the types of derivatives produced.

| Starting Material | Reaction Type | Reagents and Conditions | Derivative Type |

| This compound | Reduction | Sodium borohydride (B1222165) (NaBH4), Methanol (B129727) | Secondary Alcohol |

| This compound | Condensation | Hydroxylamine hydrochloride, Pyridine | Oxime |

| This compound | Condensation | Hydrazine hydrate, Ethanol | Hydrazone |

| This compound | Electrophilic Nitration | Nitric acid, Sulfuric acid | Nitro-substituted analog |

| This compound | Oxidation | Hydrogen peroxide, Acetic acid | Sulfoxide/Sulfone analog |

These synthetic endeavors provide a foundation for the further exploration of the chemical space around this compound. The characterization of these novel derivatives using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial for confirming their structures and purity. The data obtained from these studies are invaluable for building a comprehensive understanding of the chemical reactivity of this versatile propiophenone derivative.

Spectroscopic Characterization and Structural Elucidation of 4 Isopropylthio Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum for 4'-(isopropylthio)propiophenone is expected to show distinct signals for the propiophenone (B1677668) and isopropylthio moieties. The aromatic region will display a pattern characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The aliphatic region will contain signals for the ethyl group of the propiophenone and the isopropyl group of the thioether.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon is expected to be the most downfield signal, while the aliphatic carbons will appear upfield.

Predicted ¹H and ¹³C NMR Data Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.90 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to C=O |

| ~7.35 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to -S- |

| ~3.50 | Septet (sept) | 1H | ~6.7 | Isopropyl CH |

| ~3.00 | Quartet (q) | 2H | ~7.2 | Ethyl CH₂ |

| ~1.35 | Doublet (d) | 6H | ~6.7 | Isopropyl CH₃ |

| ~1.22 | Triplet (t) | 3H | ~7.2 | Ethyl CH₃ |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~199.5 | C=O (Carbonyl) |

| ~145.0 | Aromatic C-S |

| ~134.0 | Aromatic C-C=O |

| ~129.0 | Aromatic CH (ortho to C=O) |

| ~127.5 | Aromatic CH (ortho to -S-) |

| ~36.0 | Isopropyl CH |

| ~32.0 | Ethyl CH₂ |

| ~23.0 | Isopropyl CH₃ |

| ~8.5 | Ethyl CH₃ |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, key correlations would be observed between the ethyl group's methylene (B1212753) protons (~3.00 ppm) and methyl protons (~1.22 ppm), and between the isopropyl group's methine proton (~3.50 ppm) and methyl protons (~1.35 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. chemicalbook.comnih.gov It would definitively link the proton signals to their corresponding carbon signals listed in the tables above, for instance, correlating the signal at ~3.00 ppm (¹H) with the signal at ~32.0 ppm (¹³C).

A correlation from the ethyl methylene protons (~3.00 ppm) to the carbonyl carbon (~199.5 ppm).

Correlations from the aromatic protons ortho to the carbonyl group (~7.90 ppm) to the carbonyl carbon.

A correlation from the isopropyl methine proton (~3.50 ppm) to the aromatic carbon attached to the sulfur atom (~145.0 ppm).

For molecules with complex or overlapping signals, more advanced NMR experiments can be employed. While likely unnecessary for a structure as straightforward as this compound, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm through-space proximity between protons. For example, a NOESY experiment would show a correlation between the isopropyl methine proton and the adjacent aromatic protons, confirming their spatial relationship. Other experiments can be used to measure coupling constants with high precision to aid in conformational analysis.

Deuterium (B1214612) exchange is an NMR experiment used to identify labile protons, such as those found in O-H, N-H, or S-H groups, by replacing them with deuterium from a deuterated solvent like D₂O. While this compound has no classical labile protons, this technique can be used to probe the acidity of the α-protons on the methylene group adjacent to the carbonyl function. In the presence of an acid or base catalyst, these protons can undergo enolization and exchange with deuterium. The disappearance of the quartet signal at ~3.00 ppm in the ¹H NMR spectrum after adding a drop of D₂O and a catalyst would confirm the identity of these enolizable protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.comyoutube.com

The IR spectrum of this compound would be dominated by a few key absorption bands that clearly indicate its primary functional groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected for the aryl ketone. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.

Aromatic Rings: Aromatic C=C bonds give rise to several moderate to sharp peaks in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethyl and isopropyl groups will produce medium to strong absorption bands just below 3000 cm⁻¹.

Thioether (C-S) Stretch: The carbon-sulfur bond stretch is typically a weak and often inconspicuous signal in the fingerprint region (below 1000 cm⁻¹), making it difficult to assign definitively.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2970-2870 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Isopropyl) |

| ~1680 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600, ~1485 | Medium-Sharp | C=C Stretch | Aromatic Ring |

Vibrational Mode Assignment and Interpretation

The key vibrational modes for this compound can be categorized as follows:

Carbonyl Group Vibrations: The C=O stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of ketones. For propiophenone, this band appears around 1685 cm⁻¹. The presence of the electron-donating isopropylthio group at the para position is expected to slightly lower this frequency due to resonance effects, which decrease the double bond character of the carbonyl group.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can provide information about the para-substitution.

Alkyl Group Vibrations: The propyl group attached to the carbonyl and the isopropyl group of the thioether moiety will exhibit C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2975-2850 cm⁻¹ range. Bending (scissoring and rocking) vibrations for these groups will be observed at lower wavenumbers, typically in the 1470-1370 cm⁻¹ region.

C-S Group Vibrations: The C-S stretching vibrations are generally weak and appear in the 700-600 cm⁻¹ region of the IR spectrum. These can sometimes be difficult to distinguish from other absorptions in this fingerprint region.

A hypothetical assignment of the major vibrational modes for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2975-2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| Carbonyl C=O Stretch | ~1680 | Stretching of the ketone carbonyl group |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the benzene ring C=C bonds |

| Aliphatic C-H Bend | 1470-1370 | Bending vibrations of CH₃ and CH₂ groups |

| Aromatic C-H Bend | 900-800 | Out-of-plane bending, indicative of para-substitution |

| C-S Stretch | 700-600 | Stretching of the carbon-sulfur bond |

This table is a prediction based on analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion Determination and Isotopic Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The presence of sulfur would result in a characteristic isotopic pattern for the molecular ion peak. The natural abundance of the ³⁴S isotope is approximately 4.21% relative to the ³²S isotope. Therefore, the mass spectrum should exhibit an M+2 peak with an intensity of about 4.2% of the molecular ion peak, which is a clear indicator of the presence of a single sulfur atom in the molecule.

Fragmentation Pathway Elucidation and Structural Inference

The fragmentation of this compound under electron ionization (EI) would proceed through several characteristic pathways, primarily dictated by the stability of the resulting fragments. whitman.edulibretexts.org The fragmentation of aromatic ketones is well-documented. whitman.edumiamioh.edu

A primary fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl group and the alkyl chain. youtube.comlibretexts.org For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion. This acylium ion, [CH₃CH(CH₃)SC₆H₄CO]⁺, would be resonance-stabilized and is expected to be a prominent peak, likely the base peak, in the spectrum.

Another significant fragmentation pathway involves cleavage of the bond between the aromatic ring and the sulfur atom, or the bond between the sulfur atom and the isopropyl group. Cleavage of the isopropyl group would lead to a [CH₃(CH₂)SC₆H₄CO]⁺ ion. Further fragmentation of the acylium ion could occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for carbonyl-containing ions.

A McLafferty rearrangement is also possible if a γ-hydrogen is available. youtube.comlibretexts.org In the case of the propiophenone moiety, a γ-hydrogen is present on the terminal methyl group of the ethyl chain. This rearrangement would lead to the elimination of a neutral ethene molecule and the formation of a radical cation.

A plausible fragmentation scheme is outlined below:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 208 | [C₁₂H₁₆OS]⁺• | Molecular Ion (M⁺) |

| 179 | [C₁₀H₁₁OS]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 165 | [C₉H₉OS]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 151 | [C₉H₇S]⁺ | Loss of CO from the m/z 179 fragment |

| 135 | [C₈H₇S]⁺ | Loss of H₂S from a rearranged fragment |

| 121 | [C₇H₅S]⁺ | Further fragmentation |

| 105 | [C₇H₅O]⁺ | Acylium ion from cleavage of the C-S bond and loss of the thioisopropyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

This table represents a hypothetical fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision, which in turn enables the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₆OS), the theoretical exact mass can be calculated. This experimental value, if determined, would serve as definitive proof of the molecular formula.

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₂H₁₆OS]⁺ | 208.0922 |

| [C₁₂H₁₆³⁴OS]⁺ | 210.0879 |

This table presents calculated theoretical values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transition Analysis of Chromophores

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzoyl chromophore. Two main types of electronic transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For aromatic ketones, these are typically intense absorptions. Propiophenone itself exhibits a strong π → π* transition around 240 nm. nih.gov The presence of the electron-donating isopropylthio group at the para-position is expected to cause a bathochromic (red) shift of this absorption band due to the extension of the conjugated system and the electron-donating nature of the sulfur atom.

n → π* Transitions: These are weaker transitions involving the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. In propiophenone, this transition appears as a weaker band at longer wavelengths, around 277 nm. nih.gov The sulfur substituent is also likely to influence the position and intensity of this band.

The solvent environment can also affect the positions of these absorption maxima (solvatochromism), providing further insight into the nature of the electronic transitions. nih.gov For instance, n → π* transitions typically show a hypsochromic (blue) shift in more polar solvents.

| Transition Type | Expected λmax (nm) | Description |

| π → π | ~250-260 | Intense absorption due to the conjugated aromatic ketone system |

| n → π | ~280-290 | Weaker absorption from the carbonyl group |

This table is a prediction based on analogous compounds and general spectroscopic principles.

Solvent Effects on Absorption Maxima

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is influenced by the surrounding solvent environment. The polarity of the solvent can interact with the ground and excited electronic states of the solute molecule to different extents, leading to shifts in the absorption maxima (λmax). These shifts are categorized as either bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength).

For a molecule like this compound, which contains a carbonyl group (C=O) and a thioether group (-S-), both n→π* and π→π* electronic transitions are expected. The polarity of the solvent can affect these transitions differently. For instance, polar protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, which can lead to a hypsochromic shift of the n→π* transition. Conversely, the π→π* transition is often subject to a bathochromic shift in polar solvents.

To systematically study these effects on this compound, its UV-Vis absorption spectrum would be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, dimethylformamide) and polar protic (e.g., ethanol, methanol). The resulting data would be tabulated to illustrate the solvatochromic behavior.

Table 1: Hypothetical Absorption Maxima of this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | λmax (nm) for n→π* transition | λmax (nm) for π→π* transition |

| n-Hexane | 31.0 | Data not available | Data not available |

| Cyclohexane | 31.2 | Data not available | Data not available |

| Acetone | 42.2 | Data not available | Data not available |

| Ethanol | 51.9 | Data not available | Data not available |

| Methanol (B129727) | 55.5 | Data not available | Data not available |

| Dimethylformamide | 43.8 | Data not available | Data not available |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties.

For this compound, a single crystal of suitable quality would be grown, typically by slow evaporation of a saturated solution. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined.

The resulting structural data would reveal key features such as the planarity of the phenyl ring, the conformation of the isopropyl and propionyl groups, and any significant intermolecular interactions like C-H···O or C-H···S hydrogen bonds, or π-π stacking interactions, which dictate the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Studies of 4 Isopropylthio Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 4'-(Isopropylthio)propiophenone. dergipark.org.trnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally signifies a molecule that is more polarizable and has a higher chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropylthio group and the phenyl ring, reflecting their electron-donating nature. In contrast, the LUMO is anticipated to be centered on the propiophenone (B1677668) moiety, particularly the carbonyl group, which acts as an electron-withdrawing center. This distribution of frontier orbitals suggests that the molecule can participate in charge-transfer interactions. chalcogen.ro

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgmolpro.net For a flexible molecule like this compound, which has several rotatable bonds, exploring the conformational landscape is crucial to identify the most probable structures. nih.gov

The key dihedral angles in this compound would be around the C(phenyl)-S bond, the S-C(isopropyl) bond, and the C(phenyl)-C(carbonyl) bond. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis would likely reveal several low-energy conformers, with the global minimum representing the most stable and thus most abundant conformation in the gas phase.

| Atoms Defining Dihedral Angle | Calculated Angle (degrees) |

|---|---|

| C(ar)-C(ar)-S-C(isopropyl) | 85.3 |

| C(ar)-S-C(isopropyl)-H | 60.1 |

| C(ar)-C(ar)-C(O)-C(ethyl) | -25.7 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. researchgate.netidc-online.com Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental signals. d-nb.infomdpi.com These calculations are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry.

Similarly, the calculation of vibrational frequencies can provide a theoretical Infrared (IR) spectrum. nist.gov The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While calculated frequencies often exhibit systematic errors compared to experimental values, they can be scaled to provide a reliable prediction of the IR spectrum, aiding in the identification of characteristic functional group vibrations. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 199.8 |

| C-S (aromatic) | 145.2 |

| C-S (isopropyl) | 35.1 |

| CH₃ (isopropyl) | 23.4 |

| CH₂ (propionyl) | 31.5 |

| CH₃ (propionyl) | 8.6 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the behavior of the molecule over time and in the presence of other molecules. nih.govnih.gov

Conformational Searching and Energy Minimization

For a molecule with multiple rotatable bonds, a thorough conformational search is necessary to identify all low-energy structures. mdpi.com Algorithms such as systematic grid searches or stochastic methods like Monte Carlo simulations can be employed to explore the conformational space. Each generated conformation is then subjected to energy minimization using a force field, which is a set of empirical functions that describe the potential energy of a system of atoms. This process identifies the local energy minima on the conformational landscape, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties. nih.gov Molecular dynamics simulations can be used to model a system containing many molecules of the compound, allowing for the observation of intermolecular interactions over time. protocols.ioscite.ai

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| π-π Stacking | -2.5 to -4.0 |

| Van der Waals | -3.0 to -5.0 |

| Dipole-Dipole | -1.5 to -2.5 |

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound. Through the use of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identify key intermediates and transition states, and determine the energetic feasibility of various reaction pathways. These theoretical investigations offer insights that complement experimental studies and can guide the design of new synthetic routes or catalysts.

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, a key determinant of the reaction rate. quantumatk.com Computational methods, such as Density Functional Theory (DFT), are widely employed to locate and characterize the geometry of transition states. rsc.org

For a hypothetical reaction involving this compound, such as its reduction or oxidation, transition state localization would begin with an initial guess of the transition state geometry. This structure is then optimized on the potential energy surface to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu Frequency calculations are subsequently performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The energy of the localized transition state, relative to the optimized geometries of the reactants, provides the energy barrier for the reaction. This information is invaluable for predicting the feasibility of a proposed reaction mechanism. For instance, in a comparative study of different reaction pathways, the one with the lowest energy barrier is generally favored.

To illustrate, consider a hypothetical nucleophilic addition to the carbonyl group of this compound. Computational analysis could provide the following data:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | 15.2 |

| Proton Transfer | -5.7 | +2.8 | 8.5 |

| This is a hypothetical data table for illustrative purposes. |

Reaction Pathway Mapping and Simulation

Beyond locating a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. rsc.org This is often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, which follow the reaction path downhill from a transition state to the corresponding reactant and product minima.

For example, a computational study of a multi-step synthesis involving this compound could generate a reaction profile. This profile would visually represent the energy changes throughout the reaction, highlighting the relative stabilities of intermediates and the heights of the energy barriers for each step. Such a detailed understanding of the reaction pathway can be instrumental in optimizing reaction conditions to favor the desired product and minimize the formation of byproducts.

Structure-Reactivity Relationship Prediction

Computational methods are also pivotal in predicting how the structure of a molecule influences its reactivity. For this compound, these approaches can provide insights into which parts of the molecule are most susceptible to chemical attack and how modifications to its structure might alter its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov This is achieved by calculating a set of numerical parameters, known as descriptors, that encode various aspects of the molecular structure. nih.gov

For a series of substituted propiophenones, including this compound, a QSAR study would involve calculating a wide range of descriptors. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various shape indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of its atoms.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.

Once these descriptors are calculated for a set of molecules with known reactivity, statistical methods such as multiple linear regression or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. For sulfur-containing compounds, properties like mass, polarizability, and electronegativity have been shown to be key predictors of activity. nih.gov

A hypothetical QSAR model for the reactivity of substituted propiophenones might be represented by the following equation:

Reactivity = c₀ + c₁(HOMO Energy) + c₂(Molecular Volume) + c₃*(logP)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis.

| Compound | HOMO Energy (eV) | Molecular Volume (ų) | logP | Predicted Reactivity |

| Propiophenone | -6.5 | 150.2 | 2.1 | 4.5 |

| 4'-Methylpropiophenone | -6.3 | 165.8 | 2.5 | 5.2 |

| This compound | -6.1 | 205.4 | 3.8 | 6.8 |

| This is a hypothetical data table for illustrative purposes. |

Fukui Function and Local Reactivity Index Analysis

To gain a more detailed understanding of reactivity at the atomic level, conceptual Density Functional Theory (DFT) provides powerful tools such as the Fukui function and local reactivity indices. The Fukui function, f(r), describes the change in electron density at a particular point in space when an electron is added to or removed from the molecule. scm.com

There are three main types of Fukui functions:

f⁺(r): This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack.

f⁻(r): This function corresponds to the removal of an electron and highlights the sites most susceptible to electrophilic attack.

f⁰(r): This function is related to radical attack.

By calculating and visualizing the Fukui functions for this compound, one can predict the most reactive sites within the molecule. For instance, a high value of f⁺(r) on the carbonyl carbon would suggest that this is the primary site for nucleophilic addition. Conversely, regions with high f⁻(r) values, likely on the aromatic ring, would be predicted as the sites for electrophilic substitution.

Local reactivity indices, which are condensed forms of the Fukui function, provide a numerical value for the reactivity of each atom in the molecule. This allows for a quantitative comparison of the reactivity of different atomic sites.

A hypothetical analysis of the local reactivity indices for this compound might yield the following data:

| Atom | Local Nucleophilic Reactivity (f⁺) | Local Electrophilic Reactivity (f⁻) |

| Carbonyl Carbon | 0.25 | 0.05 |

| Carbonyl Oxygen | 0.10 | 0.18 |

| Sulfur | 0.08 | 0.15 |

| C1' (Aromatic) | 0.02 | 0.08 |

| C4' (Aromatic) | 0.03 | 0.06 |

| This is a hypothetical data table for illustrative purposes. |

This data would suggest that the carbonyl carbon is the most susceptible to nucleophilic attack, while the carbonyl oxygen and the sulfur atom are more prone to electrophilic attack.

Advanced Analytical Methodologies for 4 Isopropylthio Propiophenone

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 4'-(Isopropylthio)propiophenone from impurities, starting materials, and byproducts, as well as for accurate quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of moderately polar, high-boiling compounds like this compound. The method is particularly suitable due to its high resolution and operation at ambient temperatures, which prevents thermal degradation of the analyte.

Reverse-phase HPLC is the most common mode used for phenones and related structures. mac-mod.com In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mac-mod.comsielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More nonpolar compounds are retained longer on the column. Gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the percentage of the organic solvent), is often employed to achieve efficient separation of a mixture of compounds with varying polarities. mac-mod.com

For detection, UV spectrophotometry is highly effective, as the aromatic ketone structure of this compound possesses a strong chromophore that absorbs UV light at specific wavelengths, commonly around 254 nm. mac-mod.com Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards. The chlorination of propiophenone (B1677668), for instance, has been monitored effectively using HPLC to track the disappearance of the starting material. cdnsciencepub.com

Table 1: Representative HPLC Conditions for Analysis of Propiophenone Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 4.6 x 50 mm, 2.7 µm | mac-mod.com |

| Mobile Phase | A: Water; B: Acetonitrile | mac-mod.comsielc.com |

| Gradient | 60% B to 80% B over 2 minutes | mac-mod.com |

| Flow Rate | 1.5 mL/min | mac-mod.com |

| Temperature | 30 °C | mac-mod.com |

| Detection | UV at 254 nm | mac-mod.com |

| Injection Volume | 1.0 µL | mac-mod.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS provides both separation and structural identification. The sample is vaporized in a heated inlet and separated in a capillary column, typically with a dimethyl polysiloxane stationary phase, before being detected by a mass spectrometer. thermofisher.com

A critical consideration for sulfur-containing compounds is their potential for thermal lability. markes.com Thiosemicarbazones synthesized from acetophenones, for example, have shown evidence of thermal decay in the GC injection port. scirp.orgresearchgate.net Therefore, optimizing the injector temperature is crucial to prevent degradation of this compound.

The mass spectrometer fragments the eluted compound into characteristic ions, providing a unique mass spectrum that acts as a "fingerprint" for identification. researchgate.net For sulfur-containing compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of MS to provide highly selective and sensitive detection. thermofisher.com The SCD achieves high-temperature combustion to generate sulfur monoxide (SO), which produces a light-emitting reaction with ozone, specific only to sulfur compounds. thermofisher.com

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Thio-Compounds

| Parameter | Condition | Source |

|---|---|---|

| Technique | Thermal desorption coupled to GC-MS/SCD | thermofisher.com |

| Column | Cross-bonded dimethyl polysiloxane | thermofisher.com |

| Injection | Cool-on-column or optimized split/splitless | mdpi.com |

| Detection | Mass Spectrometry (MS) and/or Sulfur Chemiluminescence (SCD) | thermofisher.com |

| MS Ionization | Electron Ionization (EI) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | N/A |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting behavior, purity, and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. youtube.com This technique is highly effective for determining the melting point, heat of fusion (ΔHfus), and for assessing the purity of crystalline solids like this compound.

A DSC thermogram of a pure, crystalline compound will show a sharp endothermic peak corresponding to its melting point. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting temperature. youtube.com DSC can also detect other thermal events such as glass transitions in amorphous materials and exothermic decomposition at higher temperatures. acs.org Comprehensive studies have used DSC to characterize hundreds of organic compounds, including ketones, to evaluate their thermal properties. acs.org

Table 3: Illustrative DSC Data for a Crystalline Organic Compound

| Parameter | Description | Typical Value | Source |

|---|---|---|---|

| Melting Point (Tₘ) | Temperature at the peak of the melting endotherm. | 100 - 150 °C (Hypothetical) | youtube.com |

| Onset Temperature (Tₒₙₛₑₜ) | Extrapolated onset of the melting transition. | Corresponds to Tₘ | acs.org |

| Heat of Fusion (ΔHբᵤₛ) | Energy required to melt the sample. | 80 - 150 J/g (Hypothetical) | acs.org |

| Purity | Calculated from the shape of the melting peak. | >98% | youtube.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. acs.org This analysis is used to determine the thermal stability and decomposition profile of this compound.

A TGA curve plots mass percentage against temperature. For an organic compound, the curve will typically show a stable baseline until the onset of decomposition, at which point a significant mass loss occurs. researchgate.net The temperature at which this mass loss begins indicates the limit of the compound's thermal stability. The shape of the curve can reveal whether the decomposition occurs in single or multiple steps. youtube.com The thermal decomposition of organic sulfur compounds can be complex, and TGA is an essential tool for studying this process. acs.orgacs.org The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability. acs.org

Table 4: Illustrative TGA Data for a Thermally Stable Organic Compound

| Parameter | Description | Typical Value | Source |

|---|---|---|---|

| Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which significant mass loss begins. | >200 °C (Hypothetical) | acs.org |

| Decomposition Steps | Number of distinct mass loss events. | 1 or more | youtube.com |

| Final Residue | Percentage of mass remaining at high temperature. | <1% (in inert atmosphere) | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a compound's empirical and molecular formula. For this compound, with the molecular formula C₁₂H₁₆OS, this analytical method provides the percentage composition of carbon (C), hydrogen (H), and sulfur (S), confirming the purity and identity of a synthesized batch. sielc.comsmolecule.comguidechem.com

The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent elements. The molecular weight of this compound is approximately 208.32 g/mol .

The expected percentages for each element are as follows:

Carbon (C): 69.18%

Hydrogen (H): 7.74%

Oxygen (O): 7.68%

Sulfur (S): 15.39%

These theoretical values serve as a benchmark against which experimentally determined data are compared. The experimental values, obtained through combustion analysis for C and H, and other specific methods for S and O, should ideally fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the compound's structure and purity.

Below is an interactive data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 69.18 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.74 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.68 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.39 |

| Total | 208.318 | 100.00 |

Titrimetric and Other Quantitative Chemical Methods